molecular formula C23H24N4O2 B7717642 N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide

N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide

Cat. No. B7717642
M. Wt: 388.5 g/mol
InChI Key: BQTUJUBQMXNIPP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide” is a member of quinolines . It is a three-membered azaheterocyclic system that is composed of a pyrazole-and-quinoline fragment .


Synthesis Analysis

The main methods of synthesis include Friedländer condensation, synthesis from anthranilic acid derivatives, multicomponent synthesis and others . A new pathway for the synthesis of pyrazolo[3,4-b]pyridine-5-carboxylate scaffolds from 1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitriles and aniline at room temperature under ethanol in the presence of AC-SO3H has been introduced .


Molecular Structure Analysis

The parent structure can be modified with a number of substituents that have a great influence on the physical, photophysical and biological properties .


Chemical Reactions Analysis

In a two-component reaction, a bond is formed between the C9a carbon and the N1 nitrogen, and between the N2 nitrogen and the C3 carbon . The corresponding acids upon condensation and hydrolysis followed by cyclization gave pyrazoloquinolines which upon substitution yielded the final compound with good yield under tetrahydrofuran solvent medium .


Physical And Chemical Properties Analysis

The IR spectrum, ν, cm –1: 1577, 1596 (C=N), 2968, 3095, 3258 (N–H). 1 H NMR spectrum, δ, ppm (J, Hz): 2.31 (3H, s, CH 3); 3.72 (3H, s, OCH 3), 4.96 (1H, s, 4-CH); 7.24–7.94 (13H, m, H Ar); 13.92 (1H, s, NH). 13 C NMR spectrum, δ, ppm: 13.5; 35.4; 51.2; 120.2; 121.1; 121.5; 126.1; 126.5; 128.8; 129.0; 129.2; 129.5; 129.8; 130.7; 131.6; 132.0; 135.9; 141.5; 146.8; 159.6 .

Scientific Research Applications

Fluorescent Sensor Applications

This compound acts as a fluorescent sensor suitable for detecting small inorganic cations (e.g., lithium, sodium, barium, calcium, magnesium, cadmium, lead, and zinc) in strongly polar solvents like acetonitrile . Its unique fluorescence properties make it valuable for analytical chemistry and environmental monitoring.

Future Prospects

As the field of medicinal chemistry advances, further investigations into this compound’s applications are warranted. Collaborations between synthetic chemists, pharmacologists, and computational biologists can unlock its full potential.

Mechanism of Action

Tropomyosin receptor kinases (TRKs) are associated with the proliferation and differentiation of cells, and thus their continuous activation and overexpression cause cancer . Once activated, the intramembrane kinase domain is phosphorylated and the downstream signal transduction pathways (including Ras/Erk, PLC-γ, and PI3K/Akt) are triggered, which are associated with the proliferation, differentiation and survival of cells .

properties

IUPAC Name

N-(1-butylpyrazolo[3,4-b]quinolin-3-yl)-2-ethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24N4O2/c1-3-5-14-27-22-18(15-16-10-6-8-12-19(16)24-22)21(26-27)25-23(28)17-11-7-9-13-20(17)29-4-2/h6-13,15H,3-5,14H2,1-2H3,(H,25,26,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BQTUJUBQMXNIPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=NC3=CC=CC=C3C=C2C(=N1)NC(=O)C4=CC=CC=C4OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[(3Z)-1-butyl-1,2-dihydro-3H-pyrazolo[3,4-b]quinolin-3-ylidene]-2-ethoxybenzamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.